5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] is a compound that features a spirocyclic structure, combining a benzofuran and a pyrrolidine ring. The trifluoromethyl group attached to the benzofuran ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of a benzofuran derivative and a pyrrolidine precursor under specific reaction conditions that promote spirocyclization. For instance, the reaction may involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the benzofuran ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The spirocyclic structure may also contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2,3-dihydrobenzofuran and 2,3-dihydro-1-benzofuran share structural similarities.
Spirocyclic compounds: Spiro[indoline-3,3’-pyrrolidine] and spiro[cyclohexane-1,3’-pyrrolidine] are examples of spirocyclic structures with different core units.
Uniqueness
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H12F3NO |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,3'-pyrrolidine] |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)8-1-2-10-9(5-8)11(7-17-10)3-4-16-6-11/h1-2,5,16H,3-4,6-7H2 |
InChI Key |
YIFAPNRTOBLZIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12COC3=C2C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.